INF39

Vue d'ensemble

Description

INF39 est un composé chimique connu pour son rôle d'inhibiteur irréversible et non cytotoxique de l'inflammasome NLRP3. L'inflammasome NLRP3 est un complexe protéique impliqué dans la réponse immunitaire, en particulier dans l'activation des processus inflammatoires. This compound a été identifié comme un agent thérapeutique potentiel pour le traitement de diverses maladies inflammatoires en raison de sa capacité à inhiber l'activation de l'inflammasome NLRP3 .

Applications De Recherche Scientifique

INF39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.

Biology: The compound is employed in biological studies to investigate the mechanisms of inflammasome activation and its regulation.

Medicine: this compound has shown potential as a therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease, gout, and neurodegenerative disorders.

Mécanisme D'action

Target of Action

INF39, also known as Ethyl 2-(2-chlorobenzyl)acrylate or INF-39, is a specific inhibitor for the NLRP3 inflammasome . The NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) is a cytosolic pattern recognition receptor (PRR) that recognizes multiple pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) .

Mode of Action

This compound interrupts NLRP3 activation through direct irreversible binding to NLRP3 and blocking its ATPase activity . This compound has no effect on K+ efflux, ROS generation, or mitochondrial membrane potential, which are the upstream events of NLRP3 inflammasome activation . Moreover, this compound inhibits the interaction between NEK7 and NLRP3, thereby inhibiting the interactions of NLRP3-NLRP3, NLRP3-ASC, ASC oligomerization, and speck formation .

Biochemical Pathways

Once activated, NLRP3 initiates the inflammasome assembly together with the adaptor ASC and the effector caspase-1, leading to caspase-1 activation and subsequent cleavage of IL-1β and IL-18 . Aberrant NLRP3 inflammasome activation is linked with the pathogenesis of multiple inflammatory diseases .

Result of Action

The inhibition of the NLRP3 inflammasome complex with this compound dose-dependently attenuates the decrease in colonic length . Rats treated with this compound display a significant reduction of macroscopic damage score .

Action Environment

It is known that this compound is a nontoxic, irreversible, acrylate-based nlrp3 inhibitor

Analyse Biochimique

Biochemical Properties

INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .

Temporal Effects in Laboratory Settings

Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

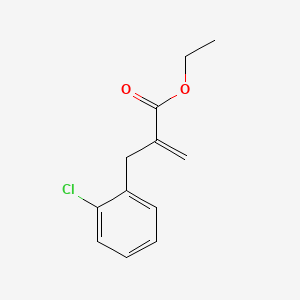

INF39, également connu sous le nom d'acrylate d'éthyle 2-(2-chlorobenzyl), peut être synthétisé par une série de réactions chimiques. La synthèse implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la préparation d'alcool 2-chlorobenzylique et d'acrylate d'éthyle.

Estérification : L'alcool 2-chlorobenzylique est estérifié avec l'acrylate d'éthyle en présence d'un catalyseur acide pour former l'acrylate d'éthyle 2-(2-chlorobenzyl).

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour garantir la production constante d'this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

INF39 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe chloro.

Réactions d'addition : La double liaison dans la partie acrylate permet des réactions d'addition avec divers nucléophiles et électrophiles.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, généralement en conditions douces.

Réactions d'addition : Des réactifs tels que les halogénures d'hydrogène ou les composés organométalliques peuvent être utilisés à des températures contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués d'this compound, tels que les amides ou les esters thioliques, et des produits d'hydrolyse comme l'alcool 2-chlorobenzylique et l'acide carboxylique correspondant .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé outil pour étudier l'inflammasome NLRP3 et son rôle dans diverses voies chimiques.

Biologie : Le composé est utilisé dans des études biologiques pour étudier les mécanismes d'activation de l'inflammasome et sa régulation.

Médecine : this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement des maladies inflammatoires telles que la maladie inflammatoire de l'intestin, la goutte et les troubles neurodégénératifs.

Mécanisme d'action

This compound exerce ses effets en se liant directement à la protéine NLRP3, inhibant ainsi son activité ATPase. Cette inhibition empêche l'assemblage et l'activation de l'inflammasome NLRP3, ce qui réduit à son tour la production de cytokines pro-inflammatoires telles que l'interleukine-1β et l'interleukine-18. Le composé cible spécifiquement l'inflammasome NLRP3 sans affecter d'autres inflammasomes comme NLRC4 ou AIM2 .

Comparaison Avec Des Composés Similaires

INF39 est unique dans son inhibition irréversible et non cytotoxique de l'inflammasome NLRP3. Les composés similaires comprennent :

MCC950 : Un inhibiteur NLRP3 bien connu qui est réversible et qui a été largement étudié pour ses propriétés anti-inflammatoires.

CY-09 : Un autre inhibiteur NLRP3 qui agit en bloquant l'activité ATPase de NLRP3.

This compound se distingue par sa liaison irréversible et son absence de cytotoxicité, ce qui en fait un outil précieux pour les études à long terme et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAOWWAFBSFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)